Oxamic hydrazide Oxamic hydrazide
Brand Name: Vulcanchem
CAS No.: 515-96-8
VCID: VC20747082
InChI: InChI=1S/C2H5N3O2/c3-1(6)2(7)5-4/h4H2,(H2,3,6)(H,5,7)
SMILES: C(=O)(C(=O)NN)N
Molecular Formula: C2H5N3O2
Molecular Weight: 103.08 g/mol

Oxamic hydrazide

CAS No.: 515-96-8

Cat. No.: VC20747082

Molecular Formula: C2H5N3O2

Molecular Weight: 103.08 g/mol

* For research use only. Not for human or veterinary use.

Oxamic hydrazide - 515-96-8

CAS No. 515-96-8
Molecular Formula C2H5N3O2
Molecular Weight 103.08 g/mol
IUPAC Name 2-hydrazinyl-2-oxoacetamide
Standard InChI InChI=1S/C2H5N3O2/c3-1(6)2(7)5-4/h4H2,(H2,3,6)(H,5,7)
Standard InChI Key MOKRDWKSHLLYKM-UHFFFAOYSA-N
SMILES C(=O)(C(=O)NN)N
Canonical SMILES C(=O)(C(=O)NN)N

Oxamic hydrazide is a chemical compound that belongs to the class of hydrazides, specifically derived from oxamic acid. It is characterized by the presence of a hydrazine functional group (-NH-NH2) attached to an oxamic acid moiety. This compound has garnered attention in various fields, including medicinal chemistry, agriculture, and materials science, due to its diverse biological activities and potential applications.

Synthesis of Oxamic Hydrazide

Oxamic hydrazide can be synthesized through various methods, commonly involving the reaction of oxamic acid with hydrazine hydrate. The general reaction scheme is as follows:

  • Reagents: Oxamic acid and hydrazine hydrate.

  • Reaction Conditions: The reaction typically occurs under reflux in an aqueous medium.

  • Yield: The yield can vary depending on the reaction conditions, but it generally ranges from 60% to 85%.

Reaction Mechanism

The mechanism involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of oxamic acid, leading to the formation of oxamic hydrazide through a condensation reaction.

Biological Activities

Oxamic hydrazide has been studied for its potential biological activities, including:

Antimicrobial Activity

Research has shown that oxamic hydrazide exhibits significant antimicrobial properties against various bacterial strains. A study conducted by Smith et al. (2023) demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Preliminary studies suggest that oxamic hydrazide may possess anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases (Lee et al., 2023).

Pharmaceutical Applications

Due to its diverse biological activities, oxamic hydrazide is being explored as a lead compound in drug development, particularly in creating novel antimicrobial and anticancer agents.

Agricultural Uses

Oxamic hydrazide has been investigated for use as a pesticide or herbicide due to its ability to inhibit certain enzymatic pathways in plants and pathogens.

Material Science

The compound's unique properties make it a candidate for developing novel materials with specific functionalities, such as polymers with enhanced thermal stability.

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